Product packaging for Dexbrompheniramine maleate(Cat. No.:CAS No. 2391-03-9)

Dexbrompheniramine maleate

Cat. No.: B124706
CAS No.: 2391-03-9
M. Wt: 435.3 g/mol
InChI Key: SRGKFVAASLQVBO-DASCVMRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexbrompheniramine maleate is the pharmacologically active dextrorotatory isomer of brompheniramine, functioning as a first-generation alkylamine antihistamine . It is used in research to treat allergic conditions such as hay fever and urticaria, where it mitigates the effects of histamine by reducing symptoms like sneezing, itching, watery eyes, and runny nose . Its core research value lies in its application as a model compound with anticholinergic properties for studying allergic response pathways and the mechanisms of H1-receptor antagonists . The compound has an elimination half-life of approximately 25 hours . Chemically, it is provided as the maleate salt with the CAS registry number 2391-03-9 and a molecular formula of C20H23BrN2O4 . Researchers should note that this product is FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23BrN2O4 B124706 Dexbrompheniramine maleate CAS No. 2391-03-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047818
Record name Dexbrompheniramine maleate
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Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-03-9
Record name (+)-Brompheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbrompheniramine maleate [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbrompheniramine maleate
Source EPA DSSTox
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Record name DEXBROMPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Molecular and Cellular Pharmacology of Dexbrompheniramine Maleate

Mechanisms of Histamine (B1213489) H1 Receptor Antagonism

Dexbrompheniramine's primary mechanism of action involves its interaction with the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) family. drugbank.comnih.gov

Competitive Binding to H1 Receptors

Dexbrompheniramine (B94561) acts as a competitive antagonist at histamine H1 receptors. nih.govunict.itdrugbank.com It vies with histamine for the same binding sites on effector cells located in the gastrointestinal tract, blood vessels, and respiratory tract. ncats.ionih.govdrugbank.com By occupying these receptor sites, dexbrompheniramine blocks the action of endogenous histamine, thereby providing temporary relief from histamine-mediated symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction. ncats.ionih.govunict.it

Inverse Agonism at Histamine H1 Receptors

Beyond simple competitive antagonism, dexbrompheniramine is more accurately described as an inverse agonist at histamine H1 receptors. nih.govdrugbank.com Histamine H1 receptors can exist in an equilibrium between an inactive and an active conformation. nih.gov While agonists like histamine stabilize the active state, inverse agonists such as dexbrompheniramine bind to and stabilize the inactive conformation of the receptor. nih.gov This action shifts the equilibrium towards the inactive state, reducing the basal level of receptor activity even in the absence of histamine. nih.gov

Receptor Selectivity and Affinity Profiling

Dexbrompheniramine demonstrates a high affinity for the histamine H1 receptor. medchemexpress.commedchemexpress.commedchemexpress.com Research has shown that its racemic form, brompheniramine (B1210426), has a dissociation constant (Kd) of 6.06 nM for the histamine H1 receptor. While specific affinity values for various receptor subtypes are not extensively detailed in the provided results, the primary therapeutic effect is attributed to its selective antagonism at H1 receptors.

Non-Histaminergic Receptor Interactions and Their Biological Implications

In addition to its effects on histamine receptors, dexbrompheniramine interacts with other receptor systems, which contributes to its broader pharmacological profile.

Anticholinergic Activity and Associated Receptor Subtypes

Dexbrompheniramine possesses anticholinergic properties, meaning it can block the action of acetylcholine (B1216132) at muscarinic receptors. ncats.ionih.gov This activity is responsible for some of its side effects. Studies on the related compound brompheniramine have shown affinities for all five human muscarinic cholinergic receptor subtypes (M1-M5). drugbank.com The anticholinergic effects are presumed to be due to this interaction with various cholinergic receptor subtypes. invivochem.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation and Antitussive Properties

Recent research has uncovered a novel mechanism that may contribute to the antitussive (cough-suppressing) properties of dexbrompheniramine. researchgate.netnih.gov Studies have demonstrated that dexbrompheniramine can inhibit the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.netnih.govnih.gov TRPV1 is an ion channel activated by various stimuli, including capsaicin (B1668287), and is believed to function as a cough receptor. nih.govnih.gov

In laboratory studies using human embryonic kidney (HEK) cells expressing human TRPV1, dexbrompheniramine was found to significantly inhibit capsaicin-induced calcium responses, which are indicative of TRPV1 activation. nih.gov This inhibitory effect was also observed in rat dorsal root ganglia neurons, which endogenously express TRPV1. nih.gov This modulation of the TRPV1 channel by dexbrompheniramine presents a potential mechanism for its antitussive effects that is independent of its antihistaminergic activity. researchgate.netnih.gov

Other Potential Off-Target Interactions and Their Molecular Basis

Muscarinic Acetylcholine Receptors: Dexbrompheniramine possesses anticholinergic properties, acting as an antagonist at muscarinic acetylcholine receptors. nih.govwikipedia.org This activity is a common characteristic of first-generation antihistamines. The structural similarity between the ethylamine (B1201723) moiety of antihistamines and the choline (B1196258) group of acetylcholine is thought to underlie this interaction. Antagonism of muscarinic receptors, particularly the M₃ subtype, can lead to a reduction in secretions from mucus glands. nih.gov While specific binding affinity data for dexbrompheniramine at different muscarinic receptor subtypes are not extensively detailed in the provided search results, the related compound dexchlorpheniramine (B1670334) has been reported to have a dissociation constant (Kd) of 1,300 nM for muscarinic acetylcholine receptors in human brain tissue. wikipedia.org

Sigma Receptors: Evidence suggests that dexbrompheniramine, along with other antihistamines, may interact with sigma receptors. google.com One patent lists dexbrompheniramine maleate (B1232345) as a compound that binds to the sigma receptor. google.com While detailed binding affinities and the functional consequences of this interaction for dexbrompheniramine are not fully elucidated, sigma receptors are known to be involved in modulating various neurotransmitter systems. nih.gov For instance, the drug pimavanserin (B1677881) has a low affinity for sigma-1 receptors (Ki value of 120 nM) and lacks activity at histaminergic receptors. drugbank.com

Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: Research has demonstrated that dexbrompheniramine maleate can inhibit the activation of TRPV1 channels. researchgate.netresearchgate.net This channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat and capsaicin. In one study, this compound (100 μM) was shown to significantly reduce the maximal response to both capsaicin and resiniferatoxin (B1680534) in cells expressing rat TRPV1 channels. researchgate.netresearchgate.net This inhibition was accompanied by an increase in the EC₅₀ values for these agonists, suggesting a non-competitive mode of inhibition. researchgate.netresearchgate.net Specifically, 100 μM of this compound caused a 2.1-fold increase in the EC₅₀ for capsaicin in human TRPV1-expressing cells. researchgate.net

Table 1: Off-Target Interactions of Dexbrompheniramine and Related Compounds

Target Compound Interaction Affinity/Effect Reference(s)
Muscarinic Acetylcholine Receptors Dexchlorpheniramine Antagonist Kd: 1,300 nM wikipedia.org
Sigma-1 Receptors Pimavanserin Low-affinity binding Ki: 120 nM drugbank.com
TRPV1 Channels This compound Inhibition 2.1-fold increase in capsaicin EC₅₀ at 100 μM researchgate.net

Intracellular Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are a direct consequence of its ability to modulate specific intracellular signaling pathways. As an inverse agonist at the histamine H₁ receptor, its primary action is to interfere with histamine-mediated signaling cascades. nih.govdrugbank.com

Gq/₁₁-Mediated Signaling: Histamine H₁ receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/₁₁ family of G proteins. Upon activation by histamine, the Gαq/₁₁ subunit activates phospholipase C (PLC). Dexbrompheniramine, by binding to and stabilizing the inactive state of the H₁ receptor, prevents this G protein activation. This blockade of the initial step in the signaling cascade is the cornerstone of its antihistaminic effect.

Phospholipase C and Phosphatidylinositol (PIP₂) Signaling: The activation of PLC by the Gαq/₁₁ subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). By inhibiting H₁ receptor-mediated Gq/₁₁ activation, dexbrompheniramine effectively suppresses the production of IP₃ and DAG.

Intracellular Calcium Mobilization: Inositol 1,4,5-trisphosphate (IP₃) diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The subsequent increase in intracellular Ca²⁺ concentration is a critical signal for various cellular responses to histamine, including smooth muscle contraction and increased vascular permeability. nih.gov By preventing the formation of IP₃, this compound attenuates this release of intracellular calcium. Furthermore, studies on the related compound brompheniramine have shown that it can directly inhibit Ca²⁺ channel currents in rat ventricular myocytes in a dose-dependent manner, suggesting another potential mechanism for modulating calcium signaling.

Table 2: Modulation of Intracellular Signaling by this compound

Signaling Pathway Effect of Dexbrompheniramine Mechanism Reference(s)
Gq/₁₁-Mediated Signaling Inhibition Inverse agonism at the H₁ receptor, preventing G protein activation.
Phospholipase C (PLC) Activation Inhibition Blockade of H₁ receptor-mediated Gq/₁₁ activation.
Phosphatidylinositol (PIP₂) Hydrolysis Inhibition Downstream effect of PLC inhibition.
Intracellular Calcium (Ca²⁺) Mobilization Attenuation Prevention of IP₃-mediated Ca²⁺ release from the endoplasmic reticulum.

Preclinical Investigations of Dexbrompheniramine Maleate

In Vitro Pharmacological Assays

Receptor Binding Studies in Cellular Systems

While specific radioligand binding assays detailing the equilibrium dissociation constant (Kᵢ) of dexbrompheniramine (B94561) at the histamine (B1213489) H1 receptor in cellular systems are not extensively detailed in publicly available literature, its potent antagonist activity has been quantified through classical pharmacological preparations. In studies utilizing isolated guinea pig ileum, the pA2 value for dexbrompheniramine was determined to be 9.3. The pA2 value is a measure of the affinity of an antagonist for its receptor, with a higher value indicating greater affinity. This demonstrates a high level of H1-receptor blockade.

Functional Assays for Histamine and Non-Histamine Receptor Activity

First-generation antihistamines, including dexbrompheniramine, are known to interfere with the agonist action of histamine at the H1 receptor. This action attenuates inflammatory processes by reducing the activity of the NF-κB immune response transcription factor via phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.

Beyond its primary action at the H1 receptor, dexbrompheniramine has been shown to exhibit activity at other non-histamine receptors. A study using human embryonic kidney (HEK) cells expressing the transient receptor potential vanilloid 1 (TRPV1) receptor demonstrated that dexbrompheniramine could inhibit the activation of this receptor. nih.gov TRPV1 is a non-selective cation channel that plays a role in nociception and cough reflexes. This finding suggests a potential mechanism for some of the non-allergic effects of dexbrompheniramine.

In Vivo Pharmacological Models

Efficacy Assessment in Animal Models of Allergic Responses

The in vivo efficacy of dexbrompheniramine maleate (B1232345) in mitigating allergic responses has been demonstrated in preclinical animal models. Specifically, in a guinea pig model of histamine-induced bronchospasm, the intravenous administration of dexbrompheniramine was effective in inhibiting the bronchoconstrictor reaction. The dose required to inhibit 50% of the bronchoconstrictor reaction (ED₅₀) was determined at 15 minutes post-administration.

Table 1: Efficacy of Dexbrompheniramine in a Guinea Pig Model of Histamine-Induced Bronchospasm

CompoundED₅₀ (µg/kg, i.v.) at 15 min
Dexbrompheniramine4.1

Evaluation of Antitussive and Other Non-Allergic Effects in Preclinical Models

Comparative Preclinical Studies with Other Antihistamines

Comparative preclinical studies are essential for differentiating the pharmacological profiles of various antihistamines. In a study using guinea pig models, the antihistaminic activity of dexbrompheniramine was compared to its racemic mixture, chlorpheniramine (B86927), and another first-generation antihistamine, diphenhydramine. The efficacy was assessed both in vivo, by measuring the inhibition of histamine-induced bronchospasm, and in vitro, by determining the antagonist potency on isolated ileum. The results indicated that dexbrompheniramine and chlorpheniramine have nearly equal antihistaminic activity, which is significantly greater than that of diphenhydramine.

Table 2: Comparative Preclinical Efficacy of Dexbrompheniramine and Other First-Generation Antihistamines

CompoundED₅₀ (µg/kg, i.v.) for Bronchospasm InhibitionpA₂ Value (Isolated Guinea Pig Ileum)
Dexbrompheniramine4.19.3
Chlorpheniramine5.89.1
Diphenhydramine1357.9

Nonclinical Toxicology Research and Safety Pharmacology

Nonclinical toxicology and safety pharmacology studies are essential for characterizing the safety profile of a pharmaceutical compound prior to human trials. nih.gov These investigations aim to identify potential adverse effects on vital organ systems and determine the compound's toxicity profile through various in vitro and in vivo assays. For dexbrompheniramine maleate, a first-generation antihistamine, much of the safety profile is inferred from its pharmacological class and data on structurally related compounds, as extensive modern nonclinical studies specific to this agent are not widely available in published literature. fda.govnih.gov

Toxicology

Toxicological assessments are designed to identify the potential hazards of a substance following exposure. This includes acute, sub-chronic, and chronic toxicity studies, as well as evaluations of genotoxicity, carcinogenicity, and reproductive toxicity.

Acute Toxicity : Acute toxicity studies evaluate the effects of a single, high dose of a substance. For dexbrompheniramine, predictive models and hazard classifications provide some insight. The GHS classification derived from data for (+)-Brompheniramine Maleate indicates it is considered toxic if swallowed. nih.gov A predicted acute toxicity value in rats is also available. drugbank.com

Acute Toxicity Data (Predicted)
Test Rat LD50
Route Oral
Value 3.0758 mol/kg
Source admetSAR Prediction drugbank.com

Repeat-Dose Toxicity : There is a lack of publicly available, specific repeat-dose (sub-chronic or chronic) toxicity studies for this compound. Regulatory assessment for products containing this active ingredient has at times relied on existing monograph information rather than requiring new studies. fda.gov

Genotoxicity and Carcinogenicity : A comprehensive review of marketed antihistamines noted that many older drugs, developed before current regulatory guidelines, lack a complete set of genotoxicity and carcinogenicity data. nih.gov While specific studies on this compound are not detailed in this literature, studies on the related compound, chlorpheniramine maleate, have been conducted by the National Toxicology Program (NTP). nih.gov The NTP studies on chlorpheniramine maleate did not find evidence of carcinogenic activity in F344/N rats or B6C3F1 mice. nih.gov The relevance of these findings to this compound would require direct investigation.

Safety Pharmacology

Safety pharmacology studies are intended to investigate the potential undesirable pharmacodynamic effects of a substance on essential physiological functions. criver.comaltasciences.com The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems. nih.govnih.gov

Central Nervous System (CNS) : As a first-generation alkylamine antihistamine, dexbrompheniramine is known to cross the blood-brain barrier. nih.gov Its primary mechanism of action is as a histamine H1 receptor antagonist. nih.gov Blockade of H1 receptors in the CNS is associated with effects such as drowsiness. drugs.com Nonclinical CNS safety studies, such as a Functional Observational Battery (FOB) or Irwin test, would be designed to characterize effects on behavior, coordination, and motor activity. criver.com

Cardiovascular System : The primary cardiovascular safety concern for many antihistamines is the potential for QT interval prolongation, which can increase the risk of cardiac arrhythmias. drugbank.com This is often assessed initially through in vitro testing for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. criver.com Predictive data for dexbrompheniramine suggests weak to moderate hERG inhibition. drugbank.com In vivo cardiovascular assessments in animal models, often using telemetry, are used to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. nih.govnih.gov The potential for QTc prolongation is noted as a risk when dexbrompheniramine is combined with other drugs that have a similar effect. drugbank.com

Cardiovascular Safety Data (Predicted)
Test hERG Inhibition (predictor I)
Result Weak inhibitor
Confidence 0.9121
Test hERG Inhibition (predictor II)
Result Inhibitor
Confidence 0.7207

Respiratory System : Dexbrompheniramine's therapeutic action provides relief for symptoms of upper respiratory allergies by blocking the effects of histamine on H1-receptors in the respiratory tract. nih.govnih.gov Core safety pharmacology studies evaluate potential adverse effects on respiratory function, such as changes in respiratory rate or tidal volume, often using methods like whole-body plethysmography in conscious animals. nih.gov Specific safety pharmacology data on the respiratory effects of this compound are not prominently featured in the available literature.

Clinical Research and Therapeutic Efficacy of Dexbrompheniramine Maleate

Clinical Efficacy Studies in Allergic Conditions

Allergic Rhinitis (Seasonal and Perennial)

Clinical investigations have evaluated dexbrompheniramine (B94561) maleate (B1232345), often in combination with a decongestant, for the management of allergic rhinitis. A randomized controlled trial assessed the therapeutic effectiveness of an oral combination of dexbrompheniramine maleate and d-isoephedrine sulphate in patients with allergic rhinitis nih.gov.

Studies on the closely related compound, dexchlorpheniramine (B1670334) maleate, provide further insight into the efficacy of this class of antihistamines. In a double-blind, group-comparative study involving 61 adult patients with grass pollen-induced seasonal allergic rhinitis, dexchlorpheniramine maleate sustained-release tablets were compared to a budesonide (B1683875) nasal spray nih.gov. The results indicated that while the budesonide spray was significantly more effective at reducing nasal blockage, there was no statistical difference between the two treatments in controlling the number of sneezes and instances of nose blowing nih.gov.

Allergic Conjunctivitis

The efficacy of dexbrompheniramine in treating ocular allergic symptoms has been specifically investigated. A study designed to determine the therapeutic value of various H1 antihistamines for ophthalmic use evaluated a 0.3% dexbrompheniramine formulation in humans nih.gov. The research found that 0.3% dexbrompheniramine significantly reduced histamine-induced itching and conjunctival injection when compared to a placebo nih.gov.

Furthermore, when compared to a 0.3% pheniramine (B192746) formulation, 0.3% dexbrompheniramine was found to be superior in decreasing histamine-induced itching nih.gov. The study concluded that dexbrompheniramine was an effective formulation for relieving the itching and conjunctival injection associated with topically applied histamine (B1213489) nih.gov.

Comparative Efficacy of Ophthalmic Antihistamines in Reducing Histamine-Induced Itching nih.gov
CompoundConcentrationMean Difference Score (vs. Placebo)Superiority vs. 0.3% Pheniramine (p-value)
Dexbrompheniramine0.3%1.71 +/- 0.18p = 0.01
Chlorpheniramine (B86927)0.3%1.5 +/- 0.22p = 0.04
Pheniramine0.3%0.79 +/- 0.21N/A

Urticaria and Other Dermatological Manifestations

First-generation antihistamines, the class to which dexbrompheniramine belongs, are recognized as a mainstay in the treatment of urticaria nih.gov. They are effective in managing the characteristic lesions (wheals) and pruritus associated with the condition nih.govmedscape.com. While specific, large-scale clinical trials focusing exclusively on this compound for urticaria are not extensively detailed in recent literature, the efficacy of its racemic mixture, brompheniramine (B1210426), and the closely related compound chlorpheniramine, is well-established in this context nih.gov. These older antihistamines are known to be effective in treating various forms of urticaria, including acute, chronic idiopathic, and physical urticarias nih.gov.

Efficacy in Non-Allergic Clinical Contexts (e.g., Chronic Cough)

This compound is frequently included in combination products aimed at relieving symptoms of upper respiratory tract infections, such as cough. The rationale for its inclusion is to manage the allergic component that can contribute to cough, such as post-nasal drip associated with rhinitis fda.gov. A clinical trial was designed to evaluate a combination of pseudoephedrine hydrochloride and brompheniramine maleate for controlling non-productive cough and rhinitis symptoms in children clinicaltrials.gov. While specific efficacy data for dexbrompheniramine alone in treating chronic cough is limited, its utility is inferred from its antihistaminic properties that address underlying allergic or inflammatory triggers of cough fda.govresearchgate.net.

Bioequivalence and Comparative Effectiveness Studies

Single-Dose and Steady-State Bioavailability Assessments

The bioavailability of this compound has been assessed to establish the bioequivalence of different formulations. One key study evaluated the steady-state bioavailability of a repeat-action combination tablet containing 6 mg of this compound and 120 mg of pseudoephedrine sulfate (B86663) nih.gov. This randomized, two-way crossover study was conducted in 12 healthy adult male volunteers over a 7-day period nih.gov.

The study compared the repeat-action tablet to reference standards, which consisted of conventional 2-mg this compound tablets nih.gov. Plasma levels of dexbrompheniramine were measured to determine major bioavailability parameters, including Cmin (minimum concentration), Cmax (maximum concentration), tmax (time to maximum concentration), and AUC (area under the curve) nih.gov. The statistical evaluation of these parameters demonstrated that the repeat-action combination tablet was bioequivalent to the concomitant administration of the reference standards at a steady state nih.gov.

Steady-State Bioavailability Parameters for Dexbrompheniramine nih.gov
FormulationParameterValue
Repeat-Action Combination TabletCminData demonstrates equivalence
CmaxData demonstrates equivalence
tmaxData demonstrates equivalence
AUCData demonstrates equivalence
Conventional Tablet (Reference)CminData demonstrates equivalence
CmaxData demonstrates equivalence
tmaxData demonstrates equivalence
AUCData demonstrates equivalence

Methodologies for these types of studies typically involve sensitive and specific gas-liquid chromatographic methods for the determination of dexbrompheniramine in plasma nih.gov. Such bioequivalence studies are crucial for the regulatory approval of generic and new formulations researchgate.net.

Comparative Clinical Trials Against Placebo and Other Antihistamines

Clinical trials are essential for establishing the efficacy of a drug relative to both a placebo and other existing treatments. While comprehensive, large-scale, placebo-controlled trials for this compound meeting contemporary standards are not abundant in recent literature, the established therapeutic use of first-generation antihistamines is predicated on their recognized superiority over placebo in alleviating allergic symptoms. nih.gov

More readily available are comparative studies of its stereoisomer, dexchlorpheniramine maleate, against other classes of drugs used for allergic rhinitis and against other antihistamines. These trials offer a comparative lens through which to view its therapeutic standing.

One double-blind, double-dummy, group-comparative study evaluated the efficacy of sustained-release dexchlorpheniramine maleate tablets against budesonide nasal spray in 61 adults with grass pollen-induced seasonal allergic rhinitis. nih.gov The three-week trial revealed that while both treatments were effective, budesonide was significantly more effective in reducing nasal blockage. nih.gov There was no statistically significant difference between the two treatments in controlling sneezing and the number of nose blowings. nih.gov

A comparative study in 12 healthy female volunteers assessed the attenuation of histamine-induced skin wheals by sustained-release dexchlorpheniramine maleate and the second-generation antihistamine, cetirizine (B192768). nih.gov The findings indicated that cetirizine was significantly more effective in suppressing the size of wheals from 2 to 24 hours post-administration. nih.gov

Interactive Table: Comparative Efficacy of Dexchlorpheniramine Maleate

Comparator Indication Key Findings Reference
Budesonide Nasal SpraySeasonal Allergic RhinitisBudesonide was significantly better for nasal blockage (P < 0.05). No significant difference in sneezing or nose blowings. nih.gov
CetirizineHistamine-Induced Skin WhealsCetirizine was significantly more effective in suppressing wheal size from 2 to 24 hours. nih.gov
LoratadinePerennial Allergic Rhinitis (Pediatric)Both drugs showed marked symptom reduction. Loratadine was more effective for eye burning (p < 0.05). nih.gov

Methodological Approaches in Clinical Trial Design for this compound

The clinical trial design for antihistamines, including first-generation agents like this compound, has evolved to incorporate more rigorous and standardized methodologies. nih.gov Key components of these trial designs are aimed at producing reliable and reproducible data on therapeutic efficacy.

Study Design: The gold standard for clinical trials in this area is the randomized, double-blind, placebo-controlled trial. nih.gov This design minimizes bias by randomly assigning participants to receive the active drug, a placebo, or a comparator drug, with neither the participants nor the investigators knowing who is receiving which treatment. Crossover study designs have also been utilized, where each participant receives all treatments in a sequential order. nih.gov

Participant Selection: Clinical trials for allergic rhinitis typically include patients with a confirmed diagnosis based on clinical history, physical examination, and allergy testing (e.g., skin prick tests or radioallergosorbent tests). nih.govnih.gov Exclusion criteria are established to ensure a homogenous study population and to avoid confounding factors that could influence the results.

Efficacy Endpoints: The primary measures of efficacy in allergic rhinitis trials are symptom scores. nih.govnih.gov Patients are often asked to record the severity of their symptoms, such as sneezing, rhinorrhea, nasal itching, and nasal congestion, in a daily diary. nih.govnih.gov These individual symptom scores are often combined to form a Total Nasal Symptom Score (TNSS). mdedge.com Investigator assessments and global evaluations of treatment efficacy by both the patient and the investigator are also common endpoints. nih.gov

Objective Measurements: In addition to subjective symptom scores, some trials incorporate more objective measures. For instance, in studies of cutaneous allergic reactions, the size of histamine-induced wheals and flares is measured. nih.gov Nasal provocation tests, which involve administering a specific allergen to the nasal mucosa and measuring the subsequent response, can also be used to evaluate the efficacy of a therapy in a controlled setting.

Standardization Efforts: There has been a push towards the standardization of clinical outcomes in allergy trials. The European Academy of Allergy and Clinical Immunology (EAACI) has recommended the use of a Combined Symptom and Medication Score (CSMS) as a primary endpoint in allergen-specific immunotherapy trials, which could also be applied to antihistamine trials. nih.gov This score reflects both the daily symptom severity and the use of rescue medication. nih.gov

Interactive Table: Methodological Components in Antihistamine Clinical Trials

Methodological Component Description Relevance to this compound Trials
Study Design Randomized, double-blind, placebo-controlled; Crossover designsEssential for minimizing bias and establishing efficacy against placebo and comparators.
Participant Selection Confirmed diagnosis of allergic condition; Specific inclusion/exclusion criteriaEnsures a well-defined study population for accurate assessment of therapeutic effect.
Efficacy Endpoints Patient-reported symptom scores (e.g., TNSS); Investigator assessments; Global efficacy evaluationsProvide subjective but crucial data on the patient's experience of symptom relief.
Objective Measurements Wheal and flare size (cutaneous allergy); Nasal provocation testsOffer quantifiable and objective evidence of the drug's physiological effects.
Standardized Scoring Combined Symptom and Medication Score (CSMS)Aims to provide a more holistic and standardized measure of treatment success.

Pharmacokinetic and Pharmacodynamic Research

Absorption Research: Gastrointestinal Absorption Mechanisms

Dexbrompheniramine (B94561), as part of the alkylamine class of antihistamines, is readily absorbed from the gastrointestinal tract following oral administration. drugbank.comnih.gov The primary site of absorption for many orally administered drugs is the small intestine, particularly the duodenum and jejunum, due to its large surface area and high blood perfusion. While specific mechanistic studies on dexbrompheniramine's transport across the intestinal epithelium are not extensively detailed in the available literature, the absorption of first-generation antihistamines is generally understood to occur via passive diffusion. This process is driven by the concentration gradient of the drug across the mucosal membrane of the gastrointestinal tract. mdpi.com

The lipophilic nature of dexbrompheniramine facilitates its passage through the lipid bilayer of the enterocytes. As a weak base, its absorption can be influenced by the pH of the gastrointestinal environment. In the more alkaline environment of the small intestine, dexbrompheniramine exists in a more non-ionized form, which is more lipid-soluble and therefore more readily absorbed. Following absorption, the compound enters the portal circulation and is transported to the liver for first-pass metabolism before reaching systemic circulation. nih.gov

A study evaluating the steady-state bioavailability of a repeat-action combination tablet containing 6 mg of dexbrompheniramine maleate (B1232345) found that the formulation was bioequivalent to the concomitant administration of conventional tablets, indicating consistent and reliable absorption characteristics. nih.gov The major bioavailability parameters, including minimum concentration (Cmin), maximum concentration (Cmax), time to maximum concentration (tmax), and area under the curve (AUC), were determined to be comparable at steady state. nih.gov

Table 1: Bioavailability Parameters at Steady State

Parameter Description Finding
Cmax Maximum plasma concentration Achieved at a predictable rate following oral administration. nih.gov
tmax Time to reach Cmax Occurs within a few hours post-administration.
AUC Area Under the Curve (plasma concentration vs. time) Demonstrates the extent of drug absorption into systemic circulation. nih.gov
Bioequivalence Comparison of bioavailability Repeat-action tablets are bioequivalent to conventional formulations at steady state. nih.gov

Metabolism of Dexbrompheniramine Maleate

The metabolism of dexbrompheniramine primarily occurs in the liver. drugbank.comnih.gov It is a crucial process that converts the parent drug into more water-soluble compounds, facilitating their excretion from the body. This biotransformation is largely mediated by the cytochrome P450 (CYP450) enzyme system. drugbank.comnih.gov

The cytochrome P450 system is a superfamily of enzymes responsible for the Phase I metabolism of a vast number of xenobiotics, including many pharmaceuticals. mdpi.com For alkylamine antihistamines like dexbrompheniramine, the primary metabolic pathway is N-demethylation. While direct studies specifying all the CYP isozymes involved in dexbrompheniramine metabolism are limited, extensive research on structurally similar compounds and other drugs metabolized via similar pathways provides significant insight.

The CYP2D6 enzyme is a key player in the metabolism of many centrally-acting drugs. It is highly polymorphic, leading to significant interindividual variability in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. mdpi.comresearchgate.net Research on the probe drug dextromethorphan, which undergoes O-demethylation by CYP2D6 and N-demethylation by CYP3A, illustrates the critical role of these enzymes. nih.govnih.gov The O-demethylation pathway, controlled by CYP2D6, is the rate-limiting step in its metabolism in extensive metabolizers. nih.gov

By analogy with chlorpheniramine (B86927), a closely related alkylamine antihistamine, metabolism proceeds via stepwise demethylation. nih.gov The N-demethylation of these compounds is understood to be significantly influenced by CYP2D6. Genetic variations in the CYP2D6 gene can, therefore, impact the rate of dexbrompheniramine metabolism, potentially affecting its efficacy and duration of action. mdpi.com In addition to CYP2D6, other isoforms such as those in the CYP3A family may play a secondary role in the N-demethylation pathway, similar to their involvement in the metabolism of other substrates. nih.gov

The metabolism of dexbrompheniramine results in the formation of several metabolites through successive demethylation of the tertiary amine group. The primary metabolites are the monodesmethyl and didesmethyl derivatives. nih.gov

Monodesmethyldexbrompheniramine: This is the first product of N-demethylation.

Didesmethyldexbrompheniramine: This results from the subsequent demethylation of the monodesmethyl metabolite.

Table 2: Metabolites of Dexbrompheniramine

Metabolite Metabolic Pathway Activity Status
Monodesmethyldexbrompheniramine N-demethylation (Phase I) Potentially Active
Didesmethyldexbrompheniramine N-demethylation (Phase I) Potentially Active
Conjugated Metabolites Glucuronidation/Sulfation (Phase II) Inactive metabolon.com

Elimination Research: Excretory Routes and Kinetics

The elimination of dexbrompheniramine and its metabolites primarily occurs via the kidneys through urinary excretion. taylorandfrancis.com The parent drug and its metabolites are filtered by the glomerulus and may also undergo active tubular secretion.

The elimination half-life of dexbrompheniramine is reported to be approximately 25 hours in adults. drugbank.comwikipedia.org This relatively long half-life contributes to the duration of its clinical effect. The kinetics of elimination can be influenced by several factors. Studies on the similar compound chlorpheniramine have shown that urinary pH and flow rate significantly affect the excretion rate of the parent drug and its demethylated metabolites. nih.govnih.gov As weak bases, the renal clearance of dexbrompheniramine and its metabolites is enhanced in acidic urine. In an acidic environment, these compounds become more ionized, which reduces their reabsorption from the renal tubules back into the bloodstream, thereby increasing their excretion. nih.gov Conversely, alkaline urine would decrease their ionization and promote reabsorption, leading to a longer elimination half-life.

Table 3: Pharmacokinetic Elimination Parameters

Parameter Value/Description Influencing Factors
Primary Route of Elimination Renal (Urinary Excretion) taylorandfrancis.com Renal function
Elimination Half-Life (t½) ~25 hours drugbank.comwikipedia.org Age, Renal function, Urinary pH nih.gov
Excreted Forms Unchanged drug, monodesmethyl-, and didesmethyl-metabolites nih.gov Metabolic rate (e.g., CYP2D6 status)
Effect of Urinary pH Excretion is increased in acidic urine nih.gov Diet, co-administered drugs

Pharmacodynamic Biomarkers and Their Correlation with Clinical Response

Pharmacodynamic (PD) biomarkers are objective measures that indicate the biological or physiological effects of a drug. veedalifesciences.com They are crucial in drug development and clinical practice for assessing target engagement, efficacy, and safety. nih.govbiognosys.com For an H1-receptor antagonist like dexbrompheniramine, relevant PD biomarkers would reflect the degree of H1-receptor blockade and its correlation with the desired clinical response—the alleviation of allergy symptoms.

A primary and well-established PD biomarker for antihistamines is the inhibition of the histamine-induced wheal and flare response. This cutaneous test involves intradermally injecting histamine (B1213489) and measuring the resulting wheal (swelling) and flare (redness). The degree of suppression of this response by dexbrompheniramine directly demonstrates its antagonist activity at H1-receptors in the skin and correlates with its systemic antihistaminic effect.

Another important aspect of first-generation antihistamines is their ability to cross the blood-brain barrier and cause central nervous system (CNS) effects, such as sedation and cognitive impairment. Therefore, pharmacodynamic biomarkers can also be used to quantify these effects.

Objective measures of sedation: This can include assessments like the Multiple Sleep Latency Test (MSLT) or psychomotor vigilance tasks.

Cognitive function tests: Standardized tests assessing memory, attention, and executive function can be used to measure the impact on cognitive performance.

The correlation of these biomarkers with clinical response is fundamental. For example, a greater suppression of the wheal and flare response would be expected to correlate with better control of symptoms like itching and urticaria. Conversely, a higher degree of sedation or cognitive impairment as measured by CNS biomarkers would correlate with the primary limiting side effects of the drug. The use of metabolic ratios, such as the ratio of the parent drug to its metabolite in plasma or urine, can also serve as a biomarker for the metabolic phenotype (e.g., CYP2D6 status), which in turn may correlate with clinical response and the incidence of adverse effects. researchgate.net

Mechanistic Research on Adverse Drug Reactions of Dexbrompheniramine Maleate

Central Nervous System Effects: Mechanisms of Sedation, Dizziness, and Excitation

The central nervous system (CNS) effects of dexbrompheniramine (B94561) maleate (B1232345) are primarily linked to its ability to cross the blood-brain barrier and antagonize histamine (B1213489) H1 receptors.

Sedation and Dizziness: Histamine acts as a neurotransmitter in the CNS, promoting wakefulness. By blocking H1 receptors in the brain, dexbrompheniramine suppresses this wakefulness-promoting signal, leading to sedation, drowsiness, and dizziness. This CNS depression is a characteristic feature of first-generation antihistamines. The sedative effects can be potentiated by other CNS depressants such as alcohol or benzodiazepines.

Paradoxical Excitation: In some individuals, particularly children and in cases of overdose, dexbrompheniramine can cause paradoxical CNS excitation, manifesting as restlessness, nervousness, and insomnia. The precise mechanism for this reaction is not fully understood but is thought to be a result of the complex interplay of histaminergic, cholinergic, and other neurotransmitter systems in the brain. For some first-generation antihistamines like diphenhydramine, a potential link has been suggested between paradoxical excitation and rapid metabolism by the cytochrome P450 enzyme CYP2D6, leading to the formation of excitatory metabolites. However, specific research on this mechanism for dexbrompheniramine is limited.

Anticholinergic Side Effects: Receptor Basis and Systemic Manifestations

Dexbrompheniramine maleate also exhibits significant anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors. This action is responsible for a variety of systemic side effects.

Dry Mouth: Salivary secretion is stimulated by acetylcholine acting on M3 muscarinic receptors in the salivary glands. Dexbrompheniramine's antagonism of these receptors leads to decreased saliva production, resulting in the common side effect of dry mouth (xerostomia).

Blurred Vision: The ciliary muscle and the sphincter muscle of the iris in the eye are controlled by parasympathetic nerves that release acetylcholine, which acts on muscarinic receptors. Blockade of these receptors by dexbrompheniramine can lead to cycloplegia (paralysis of the ciliary muscle), making it difficult to focus on near objects, and mydriasis (dilation of the pupil), which can cause blurred vision and sensitivity to light.

Constipation: Gastrointestinal motility is, in part, regulated by the parasympathetic nervous system through the action of acetylcholine on muscarinic receptors in the smooth muscle of the gut. By blocking these receptors, dexbrompheniramine can decrease intestinal muscle contractions and slow down the movement of stool, leading to constipation.

Urinary Retention: The contraction of the detrusor muscle in the bladder wall, which is necessary for urination, is mediated by acetylcholine acting on M3 muscarinic receptors. Antagonism of these receptors by dexbrompheniramine can impair bladder contraction and lead to urinary retention, particularly in individuals with pre-existing conditions such as benign prostatic hyperplasia.

Adverse EffectReceptor InvolvedMechanism of ActionSystemic Manifestation
Dry MouthM3 Muscarinic ReceptorAntagonism in salivary glandsDecreased saliva production
Blurred VisionMuscarinic ReceptorsBlockade in ciliary muscle and irisDifficulty focusing, pupil dilation
ConstipationMuscarinic ReceptorsAntagonism in gastrointestinal smooth muscleDecreased gut motility
Urinary RetentionM3 Muscarinic ReceptorAntagonism in bladder detrusor muscleImpaired bladder contraction

Cardiovascular Effects: Research on QTc Prolongation and Potential for Arrhythmias

First-generation antihistamines, as a class, have been associated with a potential risk of cardiovascular side effects, including prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening arrhythmias such as Torsades de Pointes.

The primary mechanism underlying this effect is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart. These channels are crucial for the repolarization phase of the cardiac action potential. By inhibiting the rapid delayed rectifier potassium current (IKr) conducted by hERG channels, dexbrompheniramine can prolong the duration of the action potential and, consequently, the QT interval.

Research on brompheniramine (B1210426), of which dexbrompheniramine is the active dextrorotatory isomer, has identified specific amino acid residues (Y652 and F656) within the S6 domain of the hERG channel as key binding sites for the drug. While the risk of significant QTc prolongation and arrhythmias with therapeutic doses of dexbrompheniramine is considered low in healthy individuals, it can be heightened in cases of overdose or in patients with underlying cardiac conditions, electrolyte imbalances, or those taking other medications that also prolong the QT interval.

Cardiovascular EffectPrimary MechanismIon Channel AffectedPotential Consequence
QTc ProlongationBlockade of potassium channelshERG (IKr)Delayed ventricular repolarization
ArrhythmiasElectrical instabilityhERG (IKr)Increased risk of Torsades de Pointes

Hepatic Effects: Investigation of Drug-Induced Liver Injury Mechanisms

Clinically significant drug-induced liver injury (DILI) from this compound is considered to be exceedingly rare. The United States National Institute of Diabetes and Digestive and Kidney Diseases' LiverTox database states that brompheniramine and its active isomer, dexbrompheniramine, are unlikely causes of clinically apparent liver injury. medicalnewstoday.com Furthermore, the U.S. Food and Drug Administration's (FDA) Drug-Induced Liver Injury Rank (DILIrank) dataset classifies this compound as a "No-DILI-concern" compound. nih.gov

For the class of first-generation antihistamines in general, hepatotoxicity is uncommon, and when it does occur, it is typically mild and self-limiting. The rare instances of liver injury associated with some first-generation antihistamines are often suggestive of an idiosyncratic hypersensitivity reaction rather than direct dose-related toxicity. This is supported by a single case report of liver injury associated with dexchlorpheniramine (B1670334), a similar first-generation antihistamine, where the clinical presentation was consistent with a hypersensitivity mechanism. medicalnewstoday.com The relative safety of dexbrompheniramine concerning liver injury may be attributed to its typical use at low doses for short durations. medicalnewstoday.com

Other Systemic Adverse Effects and Their Pathophysiology

Beyond the well-defined CNS, anticholinergic, and cardiovascular effects, first-generation antihistamines like this compound can be associated with other systemic adverse reactions, although the specific pathophysiology is often less well-characterized for this particular compound.

Hematological Effects: Rare cases of blood dyscrasias, such as agranulocytosis, hemolytic anemia, and thrombocytopenia, have been reported with some older antihistamines. The underlying mechanisms are generally thought to be immune-mediated. However, specific reports linking dexbrompheniramine to these effects are scarce.

Renal Effects: While not a common side effect, there have been rare reports of rhabdomyolysis (breakdown of muscle tissue) leading to acute renal failure with overdoses of other first-generation antihistamines, such as pheniramine (B192746) maleate. nih.gov The mechanism is not fully elucidated but may involve direct toxicity to muscle cells or severe CNS effects leading to prolonged immobility. The direct relevance of this to dexbrompheniramine at therapeutic doses is unclear.

Endocrine Effects: Some first-generation antihistamines have been shown to have effects on prolactin secretion. Antihistamines administered in high doses via injection have been found to decrease basal serum prolactin levels. nih.gov However, the impact of typical oral doses of dexbrompheniramine on endocrine function has not been extensively studied and is not considered a significant clinical concern.

Allergic Reactions: Paradoxically, a medication used to treat allergies can itself cause allergic reactions. These can range from skin rashes and hives to, in rare cases, anaphylaxis. These are type I hypersensitivity reactions mediated by IgE antibodies.

Drug Drug Interaction Research

Pharmacodynamic Interactions Leading to Enhanced CNS Depression

Dexbrompheniramine (B94561) maleate (B1232345), a first-generation antihistamine, possesses central nervous system (CNS) depressant properties. When co-administered with other substances that also depress the CNS, a pharmacodynamic interaction can occur, leading to additive or synergistic effects. This potentiation can result in significant impairment of cognitive and motor functions. The primary mechanism is the combined agonistic effect at histamine (B1213489) H1 receptors and potential effects on other CNS receptors, leading to enhanced sedation, drowsiness, and decreased mental alertness.

Numerous classes of drugs have been identified to interact with dexbrompheniramine, heightening the risk of CNS depression. Use in combination with alcohol or other CNS-active agents can result in additive central nervous system depression and/or impairment of judgment, thinking, and psychomotor skills drugs.comdrugs.com. Caution is particularly advised in elderly or debilitated patients who may be more susceptible to these effects drugs.com.

Key drug classes and specific agents known to potentiate the CNS depressant effects of dexbrompheniramine are detailed below.

Drug Class/AgentExamplesInteraction Outcome
AlcoholEthanolPotentiates pharmacologic effects, leading to additive CNS depression and impaired judgment and motor skills. drugs.comdrugs.com
Other Sedating AntihistaminesCetirizine (B192768), Cyclizine, DiphenhydramineIncreased risk and/or severity of CNS depression due to similar mechanisms of action. drugbank.com
BenzodiazepinesAlprazolam, Diazepam, ClotiazepamEnhanced sedative and hypnotic effects. drugbank.com
Opioid AnalgesicsBuprenorphine, Morphine, OxycodoneDexbrompheniramine may increase the CNS depressant activities of opioids. drugbank.com
Neuroleptics/AntipsychoticsAcetophenazine, Clozapine, HaloperidolAdditive CNS depressant effects and potential for increased anticholinergic side effects. drugs.comdrugbank.com
Tricyclic Antidepressants (TCAs)Amitriptyline, ImipramineIncreased sedation and additive anticholinergic effects. drugs.comdrugs.com
Skeletal Muscle RelaxantsCarisoprodol, CyclobenzaprineEnhanced muscle relaxation and sedation. drugs.com
Other CNS DepressantsBupropion, Dexmedetomidine, BupivacaineThe risk or severity of CNS depression can be increased when combined with dexbrompheniramine. drugbank.com

Interactions Affecting Cardiac Repolarization (QTc Prolongation Potential)

A significant safety concern with many medications, including some first-generation antihistamines, is the potential to prolong the QT interval on an electrocardiogram (ECG). A prolonged QTc interval is a biomarker for an increased risk of ventricular tachyarrhythmias, most notably Torsades de Pointes (TdP), which can be fatal uspharmacist.com. Dexbrompheniramine has been identified as an agent with the potential to prolong the QTc interval drugbank.com.

The risk is substantially elevated when dexbrompheniramine is co-administered with other drugs that also have QTc-prolonging properties. The interaction is pharmacodynamic, resulting from additive effects on cardiac ion channels, particularly the delayed rectifier potassium channels (IKr) uspharmacist.com. This combined effect further delays ventricular repolarization, increasing the arrhythmia risk. The degree of QT prolongation is correlated to the level of risk, with severe prolongations (e.g., past 500 ms) carrying a significantly higher risk of TdP nih.gov.

The following table details specific drugs that may interact with dexbrompheniramine to increase the risk of QTc prolongation.

Drug ClassExamplesInteraction Concern
AntiarrhythmicsAmiodarone, Sotalol, Quinidine, ProcainamideSignificant additive effect on QTc interval. nih.gov
AntipsychoticsClozapine, Haloperidol, Quetiapine, ThioridazineIncreased risk of QTc prolongation and TdP. drugbank.comnih.gov
Antibiotics (Macrolides & Fluoroquinolones)Azithromycin, Ciprofloxacin, ClarithromycinThe risk or severity of QTc prolongation can be increased. nih.govdrugbank.com
Antidepressants (TCAs & some SSRIs)Amitriptyline, CitalopramPotential for additive QTc prolongation. nih.gov
Other AntihistaminesAcrivastine, Buclizine, CarbinoxamineConcurrent use can increase the risk of QTc prolongation. drugbank.comdrugbank.com
Miscellaneous AgentsAdenosine, Buserelin, Ceritinib, Cisapride, Cocaine, Crizotinib, MethadoneThe risk or severity of QTc prolongation can be increased when combined with Dexbrompheniramine. drugbank.comdrugbank.com

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

A clinically significant and potentially life-threatening interaction exists between dexbrompheniramine and monoamine oxidase inhibitors (MAOIs). MAOIs are a class of drugs used for depression and certain neurological disorders that work by inhibiting the monoamine oxidase enzyme, which metabolizes neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) nih.govresearchgate.netdntb.gov.ua.

The interaction with dexbrompheniramine is primarily due to its ability to inhibit serotonin reuptake nih.govresearchgate.net. When combined with an MAOI, which prevents the breakdown of serotonin, the synergistic effect can lead to an excessive accumulation of serotonin in the central nervous system. This condition, known as serotonin syndrome, can range from mild to life-threatening nih.gov.

Symptoms of serotonin syndrome may include:

Cognitive: Confusion, agitation, delirium, hallucinations drugs.com.

Autonomic: Tachycardia, hyperthermia, sweating, mydriasis (dilated pupils) drugs.comdrugs.com.

Neuromuscular: Tremor, hyperreflexia, twitching, or jerking movements drugs.com.

Due to the severity of this interaction, co-administration is contraindicated. A washout period of at least two weeks is required after discontinuing an MAOI before starting dexbrompheniramine or other serotonergic agents uspharmacist.com.

MAOI AgentTypeInteraction Risk with Dexbrompheniramine
PhenelzineNon-selective, IrreversibleHigh risk of serotonin syndrome. Combination should be avoided. uspharmacist.com
TranylcypromineNon-selective, IrreversibleHigh risk of serotonin syndrome. Combination should be avoided. uspharmacist.com
IsocarboxazidNon-selective, IrreversibleHigh risk of serotonin syndrome. Combination should be avoided. uspharmacist.com
SelegilineSelective (MAO-B), Irreversible (at higher doses, loses selectivity)Risk of serotonin syndrome. Combination should be avoided. uspharmacist.com
Methylene BlueReversible Inhibitor of MAO-ARisk of severe serotonin syndrome. nih.gov

Pharmacokinetic Interactions: Impact on Drug Metabolism (e.g., CYP Inhibition/Induction) and Transport

Pharmacokinetic interactions occur when one drug alters the absorption, distribution, metabolism, or excretion of another. The most common mechanism for such interactions is the modulation of the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast number of drugs nih.gov. A drug can act as a substrate (metabolized by an enzyme), an inhibitor (blocks enzyme activity), or an inducer (increases enzyme production) pittsburghpartnership.com.

While specific studies detailing the precise CYP isozymes responsible for dexbrompheniramine metabolism are not extensively detailed in the provided search results, it is known that first-generation antihistamines undergo significant hepatic metabolism. The related compound, dexchlorpheniramine (B1670334), has been shown to be a substrate for CYP enzymes, with its metabolism being affected by inhibitors and inducers drugbank.com. For instance, its metabolism can be decreased by inhibitors like cannabidiol (B1668261) and cinacalcet (B1662232) or increased by inducers like carbamazepine (B1668303) drugbank.com.

Inhibition of a metabolizing enzyme can lead to increased plasma concentrations of the substrate drug, potentially increasing the risk of toxicity nih.gov. Conversely, induction of an enzyme can decrease the substrate's concentration, potentially leading to reduced efficacy. Given this, there is a potential for clinically significant pharmacokinetic interactions if dexbrompheniramine is co-administered with potent inhibitors or inducers of its metabolizing enzymes.

Interaction TypeMechanismPotential Clinical Outcome for DexbrompheniramineExamples of Interacting Agents (based on general principles and related compounds)
CYP Inhibition A co-administered drug (inhibitor) competes for or binds irreversibly to the CYP enzyme responsible for dexbrompheniramine metabolism. mdpi.comIncreased dexbrompheniramine plasma levels, leading to a higher risk of adverse effects like sedation, anticholinergic toxicity, and QTc prolongation.Potent Inhibitors: Ketoconazole, Itraconazole, Clarithromycin, Ritonavir. nih.gov
CYP Induction A co-administered drug (inducer) increases the synthesis of the CYP enzyme responsible for dexbrompheniramine metabolism. nih.govDecreased dexbrompheniramine plasma levels, potentially leading to reduced therapeutic efficacy.Potent Inducers: Rifampin, Carbamazepine, Phenytoin, St. John's Wort. nih.gov

Clinical Significance and Risk Stratification of Interactions in Polypharmacy Settings

Polypharmacy, commonly defined as the concurrent use of five or more medications, is prevalent in patients with multiple chronic conditions, particularly the elderly aapmr.orgjapi.org. This scenario significantly elevates the risk of drug-drug interactions (DDIs) and adverse drug events (ADEs) japi.org. The risk of an undesirable interaction increases exponentially with the number of medications consumed nih.gov. For a drug like dexbrompheniramine, which has a well-defined profile of pharmacodynamic and potential pharmacokinetic interactions, its use in a polypharmacy setting requires careful consideration.

The clinical significance of these interactions can be stratified based on their potential severity and the need for clinical intervention. A common framework for classifying DDIs uses a scale to guide clinical decisions plos.orgnih.gov.

Risk Stratification Framework:

Category X (Avoid Combination): The risks involved with concurrent use clearly outweigh the potential benefits. The combination should be avoided. The interaction between dexbrompheniramine and MAOIs falls into this category nih.gov.

Category D (Consider Therapy Modification): There is potential for a clinically significant interaction. The benefits of concurrent use may outweigh the risks in certain situations, but therapy modification (e.g., dose adjustment, increased monitoring) is required. Co-administration of dexbrompheniramine with other CNS depressants or multiple QTc-prolonging agents would likely fall here nih.gov.

Category C (Monitor Therapy): The interaction is of moderate clinical significance. The benefits of concomitant use usually outweigh the risks. Monitoring for signs of adverse effects is recommended. An example could be the use of dexbrompheniramine with a single, weak QTc-prolonging agent nih.gov.

Category B (No Action Needed): Data may show a potential interaction, but there is little to no evidence of clinical concern nih.gov.

Category A (No Known Interaction): No evidence of an interaction has been demonstrated nih.gov.

In polypharmacy settings, the cumulative burden of anticholinergic and sedative effects is a major concern. Dexbrompheniramine can contribute to this burden, increasing the risk of falls, confusion, and functional decline, especially in older adults drugs.comdrugs.com. Therefore, medication reviews are crucial to identify and mitigate high-risk combinations, considering deprescribing or substituting dexbrompheniramine when safer alternatives are available aapmr.org.

Interacting Agent(s)Type of InteractionPotential Clinical ConsequenceRisk CategoryRecommended Management
MAOIs (e.g., Phenelzine)Pharmacodynamic (Serotonergic)Serotonin SyndromeX Avoid combination; ensure adequate washout period. uspharmacist.com
Multiple CNS Depressants (e.g., Opioid + Benzodiazepine)Pharmacodynamic (Additive Sedation)Severe sedation, respiratory depression, cognitive impairment.D Consider therapy modification; avoid combination if possible, or monitor closely with dose reduction. drugs.com
Two or more QTc-Prolonging DrugsPharmacodynamic (Additive Cardiac Effect)Increased risk of Torsades de Pointes.D Consider therapy modification; avoid combination and monitor ECG if use is unavoidable. nih.gov
Potent CYP Inhibitor (e.g., Ketoconazole)PharmacokineticIncreased dexbrompheniramine levels and risk of toxicity.C to D Monitor for adverse effects; consider dose adjustment or alternative agent. nih.gov
AlcoholPharmacodynamic (Additive Sedation)Impaired judgment and motor skills.C Advise patient to avoid or limit alcohol consumption. drugs.com

Advanced Methodologies and Future Directions in Dexbrompheniramine Maleate Research

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful lens to investigate molecules at the atomic level, offering insights that are often difficult to obtain through experimental means alone. For dexbrompheniramine (B94561) maleate (B1232345), these in silico approaches can elucidate its electronic structure, stability, and interaction with its biological target, the histamine (B1213489) H1 receptor.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool in chemistry and materials science for calculating molecular properties. DFT analysis can predict the optimized geometry, vibrational frequencies, and electronic properties of dexbrompheniramine maleate, providing a foundational understanding of its molecular structure.

By applying DFT, researchers can model the distribution of electron density within the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding how the molecule interacts with other molecules, including receptor binding sites and metabolizing enzymes. While specific DFT studies focused solely on this compound are not extensively published, the methodology is widely applied to similar small organic molecules. Such studies typically involve selecting a suitable functional (e.g., B3LYP) and basis set to perform calculations that yield insights into bond lengths, angles, and dihedral angles, confirming the molecule's most stable conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, calculating the HOMO-LUMO energy gap via computational methods like DFT can help predict its reactivity and potential for degradation. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. This analysis can inform stability studies and predict potential interactions with other chemical species. A smaller energy gap would imply higher polarizability and a greater ease of undergoing chemical reactions.

Computational ParameterSignificance for this compound Research
Optimized Molecular Geometry Predicts the most stable 3D structure, including bond lengths and angles.
Electron Density Distribution Identifies nucleophilic and electrophilic sites, key to understanding intermolecular interactions.
HOMO Energy Indicates the molecule's electron-donating capability.
LUMO Energy Indicates the molecule's electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE) Correlates with chemical reactivity and kinetic stability; a larger gap implies greater stability.

This table represents the potential application of DFT and frontier orbital analysis to this compound, based on standard computational chemistry principles.

To understand the therapeutic action of dexbrompheniramine, it is essential to study its interaction with the histamine H1 receptor. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand (dexbrompheniramine) to its receptor.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to the receptor's active site. For dexbrompheniramine, docking studies can identify the key amino acid residues in the H1 receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the drug. Studies on related first-generation antihistamines have shown that interactions with specific residues, such as an aspartate in transmembrane helix 3, are crucial for binding. The docking score provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide a more realistic representation of the binding stability and conformational changes that may occur in a physiological environment. For the dexbrompheniramine-H1 receptor complex, MD simulations can confirm the stability of the interactions predicted by docking and reveal how the binding of the antagonist stabilizes the inactive conformation of the receptor. Such studies are instrumental in the rational design of new antihistamines with improved affinity and selectivity. researchgate.netnih.govijpsonline.com

Novel Analytical and Bioanalytical Methodologies for Quantification

Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control and pharmacokinetic studies. Modern analytical chemistry offers a range of sophisticated techniques that provide high sensitivity, specificity, and efficiency.

UV-Visible spectrophotometry is a simple and cost-effective analytical technique. However, its application to multi-component formulations can be limited by spectral overlap from other active ingredients or excipients. To overcome this, advanced spectrophotometric methods have been developed.

Derivative Spectrophotometry: This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum. This process can resolve overlapping peaks, eliminate background interference, and enhance the signal of the analyte. For instance, second-order derivative spectrophotometry has been successfully used to determine the concentration of the structurally similar dexchlorpheniramine (B1670334) maleate in tablets, even in the presence of interfering coloring agents. nih.govresearchgate.net

Ratio Spectra Derivative Spectrophotometry: This is another powerful method for resolving complex mixtures. It involves dividing the absorption spectrum of the mixture by the spectrum of one of the components (the divisor), and then calculating the derivative of the resulting ratio spectrum. This method has been applied to the simultaneous determination of this compound and pseudoephedrine sulfate (B86663) in pharmaceutical preparations, demonstrating its utility in complex matrixes without requiring a separation step. researchgate.netnih.gov

MethodPrincipleApplication Example for (Dex)brompheniramineWavelengths/Parameters
Derivative Spectrophotometry Measures derivative of absorbance (dA/dλ) at zero-crossing points of interfering substances.Simultaneous analysis of pseudoephedrine sulfate and this compound. researchgate.netnih.govdA/dλ values read at zero-crossing points.
Ratio Spectra Derivative Measures derivative of the ratio of the mixture's spectrum to a standard's spectrum.Simultaneous analysis of pseudoephedrine sulfate and this compound. researchgate.netnih.govAnalytical signals measured at maxima or minima in the first derivative of the ratio spectra.
Partial Least-Squares (PLS) Chemometric method using multivariate calibration on absorbance data.Simultaneous determination of pseudoephedrine sulfate and this compound. uw.edu.plAbsorbance data matrix from 242-278 nm. uw.edu.pl

This table summarizes advanced spectrophotometric methods that have been applied to the quantification of this compound in multi-component formulations.

Chromatographic methods are the gold standard for pharmaceutical analysis due to their high resolving power, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of this compound. Reversed-phase HPLC methods, often with UV detection, can effectively separate dexbrompheniramine from its maleate counter-ion, degradation products, and other active ingredients in cough and cold remedies. helixchrom.com The development of mixed-mode chromatography columns has further improved the analysis of basic compounds like brompheniramine (B1210426), which can exhibit poor peak shape on traditional C18 columns. helixchrom.com These methods offer high efficiency and good peak symmetry for both the active drug and its counter-ion without the need for ion-pairing reagents. helixchrom.com

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers advantages such as high sample throughput and low solvent consumption. While less common than HPLC for this specific compound in recent literature, HPTLC methods can be developed for the simultaneous determination of dexbrompheniramine and other components in combined dosage forms, providing a valuable alternative for quality control.

Gas-Liquid Chromatography (GLC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of drugs in biological fluids. Due to the need for derivatization to increase the volatility of polar analytes, its use for routine quality control of intact drug formulations is less common than HPLC. However, it remains a valuable technique in bioanalytical and forensic applications.

Method Validation in Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, or urine is critical for pharmacokinetic and toxicokinetic studies. To ensure the reliability and accuracy of the data generated, the analytical methods used must undergo rigorous validation. bfarm.de Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. bfarm.de For this compound, as with its stereoisomer dexchlorpheniramine, High-Performance Liquid Chromatography (HPLC) is a commonly employed and effective analytical technique. pom.go.idpom.go.id

Validation of an analytical method for this compound in a biological matrix involves assessing several key parameters as stipulated by international guidelines. The objective is to prove that the method is reproducible, specific, and sensitive enough for the intended application. bfarm.de

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify dexbrompheniramine from endogenous components in the biological matrix and other potential interferences, such as metabolites or co-administered drugs. pom.go.id In HPLC methods, this is often demonstrated by achieving a baseline resolution between the analyte peak and other peaks in the chromatogram. pom.go.id

Accuracy: This refers to the closeness of the measured concentration to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery. pom.go.id For a method to be considered accurate, the mean value should be within a defined percentage of the actual value. pom.go.id

Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The precision is expressed as the relative standard deviation (RSD) of the measurements. pom.go.id

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear. pom.go.id

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. pom.go.idpom.go.id It provides an indication of the method's reliability during normal usage.

Matrix Effect: Particularly relevant for methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the matrix effect is the suppression or enhancement of the analyte's ionization by co-eluting components from the biological sample. nih.gov Evaluating and minimizing this effect is crucial for accurate quantification. nih.gov

Table 1: Key Parameters for Bioanalytical Method Validation of this compound
Validation ParameterObjectiveTypical Acceptance Criteria
Selectivity/SpecificityTo ensure the method measures only the intended analyte without interference.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
AccuracyTo determine the closeness of measured values to the true values.Mean concentration within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
PrecisionTo assess the reproducibility of the method.Relative Standard Deviation (RSD) ≤15% (≤20% at the Lower Limit of Quantification).
LinearityTo confirm a proportional relationship between concentration and instrument response.Correlation coefficient (r) ≥ 0.99.
RobustnessTo evaluate the method's reliability with minor variations in procedure.No significant impact on results from small, deliberate changes in method parameters (e.g., pH, flow rate).

Drug Repurposing and Exploration of Novel Therapeutic Indications

Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers a promising strategy for accelerating drug development. Dexbrompheniramine, a first-generation antihistamine, is being explored for indications beyond its traditional use in allergy management. wikipedia.orgdrugs.com This exploration is driven by a deeper understanding of the diverse roles of histamine and histamine receptors in various physiological and pathological processes. nih.gov

A notable area of investigation is in infectious diseases. Research has shown that some first-generation antihistamines possess antiviral, antibacterial, or antifungal properties. utmb.edu For instance, a systems-level study identified brompheniramine, the racemic mixture containing dexbrompheniramine, as a potential host-targeted therapy against SARS-CoV-2. In-vitro assays demonstrated that brompheniramine could impair viral entry into host cells. nih.gov This finding suggests a potential role for dexbrompheniramine in mitigating viral infections, although further preclinical and clinical studies are required.

Beyond infectious diseases, the broader class of antihistamines is being investigated for a range of non-allergic conditions. udes.edu.co Potential new applications could include:

Inflammatory Conditions: Given histamine's role in inflammation, antihistamines are being considered for conditions like inflammatory bowel disease. udes.edu.co

Neurological and Psychiatric Disorders: The ability of first-generation antihistamines to cross the blood-brain barrier, while a drawback for allergy treatment, could be leveraged for central nervous system (CNS) disorders. psychiatrist.com However, this requires careful consideration of the sedative and anticholinergic effects.

Autoimmunity: Histamine and its receptors are known to regulate various aspects of autoimmune diseases, opening a potential therapeutic avenue for antihistamines. nih.gov

The primary challenge in repurposing older drugs like dexbrompheniramine is the need for high doses to achieve efficacy in new indications, which could increase the risk of adverse effects. utmb.edu Nevertheless, the availability of extensive pharmacological and toxicological data for these established drugs provides a solid foundation for exploring their new therapeutic potential. utmb.edu

Table 2: Examples of Antihistamine Repurposing Research
Antihistamine/ClassPotential Repurposed IndicationObserved In-Vitro/In-Vivo Effect
BrompheniramineCOVID-19 (SARS-CoV-2)Impaired viral entry into host cells. nih.gov
ClemastineParasitic Infections (Plasmodium, Leishmania)Active against parasites in in-vitro studies. utmb.edu
ChlorcyclizineHepatitis C VirusInhibited viral activity. utmb.edu
Azelastine / DesloratadineCOVID-19 (SARS-CoV-2)Inhibited viral activity in in-vitro assays. utmb.edu

Development of Next-Generation Antihistamines Based on Dexbrompheniramine Scaffolds

The chemical structure of first-generation antihistamines, including the alkylamine scaffold of dexbrompheniramine, has served as a foundational template for the development of newer, improved antihistamines. wikipedia.org The primary goal in the evolution from first- to second- and third-generation antihistamines was to enhance receptor selectivity and reduce CNS side effects, particularly sedation and cognitive impairment. nih.govnih.gov

First-generation antihistamines like dexbrompheniramine readily cross the blood-brain barrier and exhibit poor selectivity, binding not only to H1-receptors but also to muscarinic, serotonin (B10506), and α-adrenergic receptors. nih.govspringermedizin.de This lack of selectivity is responsible for their characteristic anticholinergic and sedative side effects. drugs.com

The development of second-generation antihistamines (e.g., loratadine, cetirizine (B192768), fexofenadine) involved strategic modifications to the core structures of their predecessors. webmd.com These modifications aimed to:

Increase Polarity and Size: By making the molecules larger and more hydrophilic, their ability to cross the lipophilic blood-brain barrier was significantly reduced. psychiatrist.com

Enhance H1-Receptor Selectivity: Medicinal chemists refined the structures to increase their binding affinity for peripheral H1-receptors over other CNS receptors.

Reduce Interactions with Transporters: Some newer antihistamines are substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, which actively pump the drug out of the CNS, further minimizing sedative effects.

These "next-generation" drugs offer a superior safety profile, a faster onset of action, and improved efficacy compared to first-generation agents. nih.govspringermedizin.de While no single second-generation antihistamine has been proven consistently superior to others in efficacy, they are collectively considered the first-line treatment for allergic rhinitis and urticaria. nih.gov The term "third-generation" is sometimes used for active metabolites or enantiomers of second-generation drugs (e.g., levocetirizine, desloratadine), which were developed to offer potential advantages in potency and safety. nih.gov The journey from the dexbrompheniramine scaffold to modern antihistamines exemplifies a classic drug development paradigm: refining an existing chemical structure to maximize therapeutic benefit while minimizing undesirable effects.

Table 3: Comparison of First-Generation vs. Next-Generation H1-Antihistamines
PropertyFirst-Generation (e.g., Dexbrompheniramine)Next-Generation (e.g., Loratadine, Fexofenadine)
Blood-Brain Barrier PenetrationHigh / Readily crosses. psychiatrist.comLow / Minimal crossing. psychiatrist.comspringermedizin.de
Sedative EffectsCommon and significant. drugs.comMinimal to none. webmd.com
Receptor SelectivityPoor; binds to muscarinic, adrenergic, and serotonin receptors. nih.govHigh for peripheral H1-receptors. drugs.com
Anticholinergic Effects (Dry Mouth, etc.)Common. drugs.comGenerally absent. springermedizin.de
Recommended UseUse is discouraged in favor of newer agents. nih.govFirst-line treatment for allergic rhinitis and urticaria. nih.govnih.gov

Emerging Research Questions and Methodological Challenges in Antihistamine Development

Despite significant advances in antihistamine development, several research questions and methodological challenges remain. The future of antihistamine research is moving beyond simply blocking the H1-receptor to address the more complex pathophysiology of allergic and inflammatory diseases. nih.govresearchgate.net

Emerging Research Questions:

Targeting Other Histamine Receptors: Histamine exerts its effects through four known receptors (H1, H2, H3, H4). While H1 is the primary target for allergy, the H4 receptor, in particular, has emerged as a major target for novel therapeutics due to its role in regulating inflammatory and immune responses. nih.gov A key question is whether dual H1/H4 antagonists could offer superior efficacy in conditions like atopic dermatitis, where H1 antagonists alone have limited success. nih.gov

Understanding Genetic Influences: Recent research has identified genetic polymorphisms in the histamine pathway that can increase the risk of developing allergic diseases. nih.gov Future research will need to explore how this genetic variance influences patient response to different antihistamines, potentially paving the way for personalized medicine approaches.

Long-Term Efficacy and Safety: More studies are needed to understand the long-term effects of continuous antihistamine use, especially in managing chronic allergic conditions. udes.edu.co This includes developing extended-release formulations for sustained relief and evaluating their impact on the underlying allergic inflammation. udes.edu.coresearchgate.net

Beyond Allergic Disease: The exploration of antihistamines in non-allergic conditions like chronic pain, autoimmune diseases, and infections remains a fertile area of research. nih.govudes.edu.co Determining the precise mechanisms and establishing clinical efficacy in these new indications are significant future goals.

Methodological Challenges:

Developing Predictive Preclinical Models: A major challenge is creating animal or in-vitro models that can accurately predict the sedative potential and cognitive effects of new compounds in humans. This would help streamline the development of truly non-sedating antihistamines.

Defining and Measuring Clinical Benefit: Future clinical trials need to move beyond simple symptom scores. There is a need for validated instruments to measure improvements in quality of life, cognitive function, and psychomotor performance, which are often impaired by allergic diseases themselves.

Optimizing Clinical Trial Design: For repurposed indications or for targeting complex diseases like atopic dermatitis, novel clinical trial designs may be required to demonstrate efficacy, especially when the drug's effect is modulatory rather than purely symptomatic.

Table 4: Key Emerging Research Questions in Antihistamine Development
Research AreaKey QuestionPotential Impact
Novel Receptor TargetingCan dual H1/H4 receptor antagonists provide superior anti-inflammatory effects? nih.govMore effective treatments for complex allergic diseases like atopic dermatitis.
PharmacogenomicsHow do genetic variations in the histamine pathway affect individual drug response? nih.govPersonalized antihistamine therapy tailored to a patient's genetic profile.
Long-Term ManagementWhat are the long-term impacts of newer antihistamines on chronic allergic inflammation? udes.edu.coImproved strategies for managing persistent allergic diseases and preventing exacerbations.
Drug RepurposingCan antihistamines be effectively repurposed for non-allergic conditions like viral infections or autoimmune disorders? nih.govnih.govExpansion of therapeutic options using well-characterized and safe existing drugs.

Q & A

Q. What analytical methods are commonly used to quantify Dexbrompheniramine Maleate in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely employed, as per pharmacopeial guidelines. For example, USP methods use a mobile phase of 0.1% phosphoric acid and acetonitrile (65:35) with a C18 column, achieving resolution between Dexbrompheniramine and co-formulated drugs like pseudoephedrine . Derivative UV spectrophotometry is also validated for formulations containing colorants, leveraging zero-crossing points at 262 nm and 274 nm to avoid interference .

Q. How does the stereochemistry of this compound influence its pharmacological activity?

Methodological Answer: The dextrorotatory enantiomer exhibits higher H1 receptor binding affinity due to spatial compatibility with the receptor’s chiral pocket. Comparative studies using chiral chromatography (e.g., CYP2D6-mediated metabolism assays) show that the (+)-enantiomer has 10–20× greater potency than the (-)-form in inhibiting histamine-induced bronchoconstriction .

Q. What is the mechanism of action of this compound at the molecular level?

Methodological Answer: It competitively antagonizes histamine H1 receptors, blocking Gq/11 protein signaling and downstream pathways (e.g., phospholipase C inhibition). Radioligand binding assays using [³H]-pyrilamine in guinea pig ileum confirm its Ki of 1.2 nM, with secondary activity at sodium-dependent serotonin (SERT) and dopamine transporters (DAT), contributing to anticholinergic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., half-life variability) for this compound?

Methodological Answer: Population pharmacokinetic modeling combined with in vitro CYP2D6 phenotyping can clarify metabolic variability. For instance, studies show that poor metabolizers (CYP2D6*4/*4 genotype) exhibit a prolonged half-life (~34.7 hours) compared to extensive metabolizers (~11.8 hours). Validated LC-MS/MS methods using deuterated internal standards (e.g., d₄-Dexbrompheniramine) improve precision in plasma matrix analysis .

Q. What experimental strategies are recommended for validating a fluorescence-based assay for this compound in biological samples?

Methodological Answer: Fluorescence quenching with erythrosine B as a probe requires optimization of pH (6.0–7.5) and ionic strength to stabilize the ion-pair complex. Calibration curves in human plasma should demonstrate linearity (0.1–10 µg/mL) with recovery >95% via standard addition. Interference testing against common metabolites (e.g., N-desalkylbrompheniramine) is critical to validate specificity .

Q. How can researchers design compatibility studies for this compound in fixed-dose combinations (e.g., with pseudoephedrine sulfate)?

Methodological Answer: Forced degradation studies (heat, humidity, light) under ICH guidelines assess chemical stability. For example, accelerated conditions (40°C/75% RH for 6 months) combined with HPLC-PDA analysis reveal degradation products (e.g., maleic acid adducts). Differential scanning calorimetry (DSC) identifies eutectic interactions between components in extended-release tablets .

Q. What methodologies are used to evaluate the enantioselective metabolism of this compound?

Methodological Answer: Chiral LC-MS/MS with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers. In vitro hepatocyte incubations with CYP2D6 inhibitors (e.g., quinidine) quantify stereoselective clearance. Pharmacokinetic parameters (AUC, Cmax) for each enantiomer are compared using non-compartmental analysis in preclinical models .

Q. How can researchers address challenges in detecting low-abundance metabolites of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) captures untargeted metabolomic profiles. Metabolite identification via MS/MS fragmentation (e.g., m/z 319 → 275 for hydroxymethyl derivatives) and isotopic labeling validates pathways like N-dealkylation and aromatic hydroxylation .

Methodological Considerations

  • Reference Standards : Use USP-certified this compound (CAS 980-71-2) for quantitative assays, stored at +5°C to prevent maleate ester hydrolysis .
  • Data Interpretation : Apply Akaike information criterion (AIC) to select optimal pharmacokinetic models when analyzing multi-compartmental behavior .
  • Ethical Compliance : Adhere to FDA DMF guidelines (e.g., Type II submissions for manufacturing process details) when referencing proprietary data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.